REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH3:12])[C:7]([O:13][CH3:14])=[C:6]([O:15][CH2:16][CH3:17])[CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:16]([O:15][C:6]1[CH:5]=[C:4]([CH2:3][OH:2])[CH:9]=[C:8]([O:10][CH2:11][CH3:12])[C:7]=1[O:13][CH3:14])[CH3:17] |f:1.2.3.4.5.6|
|
Name
|
3,5-diethoxy-4-methoxy-benzoic acid methyl ester
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Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C(=C1)OCC)OC)OCC)=O
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Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
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Type
|
FILTRATION
|
Details
|
was filtered over Hyflo Super Cel
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Type
|
EXTRACTION
|
Details
|
the filtrate extracted with diethyl ether (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried over MgSO4 providing 0.26 g (86%) of the title compound
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=C(C1OC)OCC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |